![molecular formula C15H20N6OS B6028920 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6028920.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, commonly known as TPA023, is a compound that belongs to the class of anxiolytics. It is a selective agonist of the GABA-A receptor subtype containing α2 and α3 subunits. TPA023 is a promising candidate for developing new drugs for the treatment of anxiety, depression, and other related disorders.
Wirkmechanismus
TPA023 binds selectively to the GABA-A receptor subtype containing α2 and α3 subunits, which are mainly expressed in the brain regions involved in anxiety and depression. TPA023 enhances the activity of the GABA-A receptor, which results in increased inhibitory neurotransmission, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The anxiolytic and antidepressant effects of TPA023 are mediated by its action on the GABA-A receptor. TPA023 binds selectively to the α2 and α3 subunits of the GABA-A receptor, which results in increased inhibitory neurotransmission. This leads to a reduction in anxiety-like behavior and an improvement in mood. TPA023 has also been found to have sedative effects, which are mediated by its action on the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
TPA023 is a promising candidate for developing new drugs for the treatment of anxiety and depression. It has been extensively studied in animal models and has shown promising results. However, there are some limitations to using TPA023 in lab experiments. TPA023 has been found to have sedative effects, which can interfere with behavioral tests. TPA023 also has a short half-life, which can make it difficult to maintain stable blood levels.
Zukünftige Richtungen
There are several future directions for research on TPA023. One direction is to develop new drugs based on the structure of TPA023 that have improved pharmacokinetic properties and fewer side effects. Another direction is to study the effects of TPA023 on other neurotransmitter systems, such as the serotonin and dopamine systems, which are also involved in anxiety and depression. Finally, more research is needed to understand the long-term effects of TPA023 on behavior and cognition.
Synthesemethoden
The synthesis of TPA023 involves the reaction of 2-(2-pyridyl)-1-piperazinecarboxylic acid with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then purified by column chromatography to obtain the pure TPA023.
Wissenschaftliche Forschungsanwendungen
TPA023 has been extensively studied for its anxiolytic and antidepressant effects. It has been shown to reduce anxiety-like behavior in animal models such as the elevated plus maze and the light/dark box test. TPA023 has also been found to have antidepressant effects in the forced swim test and the tail suspension test.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-2-14-18-19-15(23-14)17-13(22)11-20-7-9-21(10-8-20)12-5-3-4-6-16-12/h3-6H,2,7-11H2,1H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOBOJVVJJZWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.